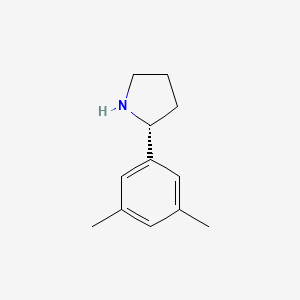

(2R)-2-(3,5-dimethylphenyl)pyrrolidine

Description

Properties

IUPAC Name |

(2R)-2-(3,5-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGUHZCFMGGKFO-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H]2CCCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 3,5 Dimethylphenyl Pyrrolidine and Its Stereoisomers/derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for producing specific stereoisomers of 2-(3,5-dimethylphenyl)pyrrolidine (B1587135). These strategies are designed to create the desired chiral center with high fidelity, avoiding the need for resolving racemic mixtures or improving the efficiency of such resolutions.

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and highly selective routes to chiral molecules. nih.gov Enzymes, operating under mild conditions, can introduce chirality with exceptional precision, which can then be elaborated upon using traditional organic synthesis. For the synthesis of chiral pyrrolidines, biocatalytic processes such as stereoselective transamination or carbonyl reduction of precursor ketones are particularly relevant. nih.gov

Key enzymatic transformations applicable to the synthesis of chiral pyrrolidines include:

Transamination: Amine transaminases (ATAs) can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. For a precursor like 1-(3,5-dimethylphenyl)-4-aminobutan-1-one, an ATA could selectively form the desired (R)- or (S)-amino ketone, which can then be cyclized to the target pyrrolidine (B122466).

Carbonyl Reduction: Keto reductases (KREDs) can reduce a ketone to a chiral alcohol with high enantioselectivity. nih.gov This can be a key step in a multi-step synthesis where the resulting stereocenter directs subsequent transformations.

C-H Oxidation/Amination: While more common for accessing hydroxylated pyrrolidines, enzymatic C-H oxidation can install a functional group that facilitates cyclization or further modification. nih.gov Inspired by natural product biosynthesis, enzymes can be used to modify commercial starting materials to create a wider array of enantiopure building blocks. nih.gov

These biocatalytic steps are often integrated into multi-step sequences, where the enzyme-generated chiral intermediate is converted to the final pyrrolidine product. nih.gov This approach leverages the "chiral pool," using readily available, enantiopure building blocks derived from biocatalysis for asymmetric total synthesis. nih.gov

This strategy has been successfully applied to the synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine, a key intermediate for the κ-opioid receptor antagonist aticaprant. researchgate.net The process involves two key stages:

Resolution: The racemic mixture of 2-(3,5-dimethylphenyl)pyrrolidine is treated with a chiral resolving agent, such as D-tartaric acid. This forms a pair of diastereomeric salts. Due to their different physical properties, one salt (e.g., the (S)-amine-D-tartrate salt) preferentially crystallizes from the solution, allowing for its separation by filtration. The desired enantiomer is then liberated from the salt, yielding the enantioenriched product.

Racemization and Recycling: The mother liquor, now enriched with the undesired (R)-enantiomer, is treated to recover the amine. This undesired enantiomer is then subjected to a racemization process. For 2-(3,5-dimethylphenyl)pyrrolidine, this can be achieved by heating in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting racemic mixture is then combined with the feedstock for the next resolution cycle.

Table 1: Results of Resolution/Racemization-Recycle Process for (S)-2-(3,5-dimethylphenyl)pyrrolidine

| Cycle | Process | Key Reagents | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | Resolution | D-Tartaric Acid | - | >98% | researchgate.net |

| - | Racemization | KOH / DMSO | - | ~0% | researchgate.net |

| Overall (3 Cycles) | Combined Process | - | 63.6% | 98.7% | researchgate.net |

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for creating stereocenters. This involves the reduction of a prochiral precursor, such as an enamine or imine, using hydrogen gas in the presence of a chiral metal catalyst. This approach is highly valuable in the pharmaceutical industry for the synthesis of chiral drugs and intermediates.

The diastereoselective hydrogenation of a cyclic imine precursor is a direct route to substituted pyrrolidines. The stereochemical outcome of the reaction is controlled by the existing chirality within the substrate or by the chiral catalyst, directing the delivery of hydrogen to one face of the C=N double bond. High diastereoselectivity is often achieved when the addition of organometallic reagents or hydride is controlled by the configuration of an adjacent stereocenter. nih.gov

For instance, the synthesis of 2,5-disubstituted pyrrolidines can be achieved through the diastereoselective addition of Grignard reagents to chiral imines derived from precursors like (R)-phenylglycinol. nih.govacs.org While not a direct hydrogenation, this method establishes the relative stereochemistry that can be carried through to the final pyrrolidine ring. A related strategy involves the intramolecular aminooxygenation of alkenes, where a sulfonamide nitrogen attacks the double bond in a copper-promoted cyclization, forming 2,5-cis-pyrrolidines with high selectivity (>20:1). nih.gov These methods highlight the importance of controlling stereochemistry during the ring-forming step to produce specific diastereomers.

Transition metal complexes, particularly those of rhodium (Rh) and ruthenium (Ru), are highly effective catalysts for asymmetric hydrogenation. nih.gov The catalyst typically consists of a metal center coordinated to a chiral ligand, which creates a chiral environment that directs the enantioselectivity of the reduction.

Rhodium-Based Systems: Chiral rhodium complexes are extensively used for the asymmetric hydrogenation of various alkenes, including dehydroamino acid esters and α-aryl enamides, which are precursors to chiral amines. mdpi.com Ligands containing ferrocene (B1249389) backbones with pyrrolidine substituents have been designed and shown to be highly effective. For example, a Rh-catalyst with a BINOL-substituted phosphine-phosphoramidite ligand achieved excellent enantioselectivities (>99.9% ee) in the hydrogenation of dehydroamino acid esters. mdpi.com

Ruthenium-Based Systems: Ruthenium complexes are also widely used, particularly in transfer hydrogenation reactions where a hydrogen donor like isopropanol (B130326) is used instead of H₂ gas. nih.govacs.org Chiral Ru(II) complexes with ligands such as BINAP can catalyze the dynamic kinetic resolution of α-substituted β-keto esters, a process involving simultaneous racemization of the starting material and enantioselective reduction. princeton.edu Additionally, Ru(II) complexes have been employed for the direct C(sp³)–H α-alkylation of N-pyridyl pyrrolidines, demonstrating their versatility in forming C-C bonds adjacent to the nitrogen atom. acs.org

Table 2: Examples of Metal-Chiral Ligand Systems in Asymmetric Synthesis

| Metal | Ligand Type | Reaction Type | Substrate Class | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Rhodium | Ferrocene-derived Phosphine-Phosphoramidite | Asymmetric Hydrogenation | Dehydroamino Acid Esters | up to >99.9% | mdpi.com |

| Rhodium | Ferrocene-derived Phosphine-Phosphoramidite | Asymmetric Hydrogenation | α-Aryl Enamides | up to 97.7% | mdpi.com |

| Ruthenium | (Phosphinoferrocenyl)oxazolines | Asymmetric Transfer Hydrogenation | Ketones | - | acs.org |

| Ruthenium | BINAP | Dynamic Kinetic Resolution / Reduction | α-Substituted β-Keto Esters | >99% | princeton.edu |

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a powerful tool for asymmetric synthesis, including the construction of chiral pyrrolidines. mdpi.comnih.gov These methods avoid the use of metals and often proceed under mild conditions. Proline and its derivatives are prominent organocatalysts in this field. nih.govnih.gov

A primary strategy for forming the pyrrolidine ring is the [3+2] cycloaddition reaction. researchgate.net This involves the reaction of a 1,3-dipole with a dipolarophile. For instance, an azomethine ylide, generated in situ from an α-amino acid derivative, can react with an alkene in the presence of a chiral organocatalyst to form a highly functionalized pyrrolidine with excellent diastereo- and enantiocontrol. researchgate.net

Other key organocatalytic strategies include:

Michael Addition/Cyclization: A sequential reaction where a chiral catalyst, such as a diarylprolinol silyl (B83357) ether, promotes the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone. The resulting adduct can then undergo an intramolecular cyclization to form the pyrrolidine ring. This approach has been used to synthesize trans-3-substituted proline derivatives with high diastereoselectivity (dr >20:1) and enantioselectivity (up to 97% ee). researchgate.net

Iminium Activation: Chiral secondary amines, like proline derivatives, can react with α,β-unsaturated aldehydes to form a chiral iminium ion. This activation lowers the LUMO of the substrate, facilitating attack by a nucleophile. Subsequent steps can lead to the formation of the pyrrolidine ring. researchgate.net

These organocatalytic methods have greatly expanded the toolbox for synthesizing complex and polysubstituted chiral pyrrolidines, offering diverse pathways to target-oriented synthesis. researchgate.net

Asymmetric Catalytic Hydrogenation and Reduction Methods for Pyrrolidine Rings

Novel Approaches to Pyrrolidine Ring Construction

Recent advancements in organic synthesis have provided innovative strategies for the construction of the pyrrolidine core. These methods offer advantages in terms of efficiency, stereocontrol, and the ability to introduce diverse substituents.

A promising and innovative approach to pyrrolidine synthesis involves the ring contraction of readily available pyridine (B92270) feedstocks. osaka-u.ac.jpresearchgate.netnih.gov This strategy is particularly attractive as pyridines are abundant and inexpensive bulk chemicals. osaka-u.ac.jpresearchgate.netnih.gov A recently developed photo-promoted ring contraction of pyridines using silylborane yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.netnih.gov This reaction demonstrates a broad substrate scope and high functional group compatibility. osaka-u.ac.jpresearchgate.netnih.gov The mechanism is proposed to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jpresearchgate.netnih.gov These resulting bicyclic products serve as versatile synthons for the creation of various functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net

| Reactants | Reagents | Product | Key Features |

| Pyridine | Silylborane | 2-azabicyclo[3.1.0]hex-3-ene derivative | Photo-promoted, broad scope, high functional group tolerance |

This method represents a significant advancement in skeletal editing strategies, providing a direct route to valuable pyrrolidine structures from simple starting materials. osaka-u.ac.jpresearchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex molecules, including highly substituted pyrrolidines. acs.orgtandfonline.comnih.gov These reactions offer significant advantages in terms of step economy and the ability to generate molecular diversity. nih.gov

The Ugi and Passerini reactions are notable examples of MCRs that have been successfully applied to the synthesis of pyrrolidine derivatives. researchgate.netrloginconsulting.comacs.org For instance, a novel diastereoselective synthesis of substituted pyrrolidines has been developed through a TiCl4-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.gov This approach allows for the construction of up to three contiguous stereogenic centers in a single operation with excellent diastereoselectivity. acs.orgnih.gov

Another example involves the reaction of aldehydes, amino acid esters, and chalcones in a one-pot multicomponent reaction to yield various pyrrolidine-2-carboxylates. tandfonline.com Similarly, 1,3-dipolar cycloaddition reactions utilizing azomethine ylides, often generated in situ, are a cornerstone of many MCRs for pyrrolidine synthesis. tandfonline.com For example, the reaction of an isatin (B1672199) and glycine (B1666218) methyl ester chloride can form an azomethine ylide intermediate, which then reacts with a third component to produce spirooxindole pyrrolidine derivatives. tandfonline.com

| Reaction Type | Key Components | Catalyst/Promoter | Product |

| Diastereoselective Coupling | Phenyldihydrofuran, N-tosyl imino ester, silane | TiCl4 | Highly substituted pyrrolidine |

| 1,3-Dipolar Cycloaddition | Isatin, glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-one | Triethylamine | Spirooxindole pyrrolidine |

| One-pot Synthesis | Aldehydes, amino acid esters, chalcones | Potassium carbonate, Iodine | Pyrrolidine-2-carboxylates |

These multicomponent strategies provide a rapid and efficient means to access a wide range of structurally diverse and complex pyrrolidine scaffolds.

Functionalization and Derivatization Strategies

Once the pyrrolidine core is established, subsequent functionalization is crucial for introducing the desired substituents, such as the 3,5-dimethylphenyl group, and for creating analogs for structure-activity relationship studies.

The direct α-arylation of the pyrrolidine ring is a powerful method for installing aryl substituents. A significant breakthrough in this area is the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgacs.orgnih.gov This methodology relies on the enantioselective deprotonation of N-Boc-pyrrolidine mediated by (-)-sparteine (B7772259) to form a 2-pyrrolidinolithium species with a high enantiomeric ratio. acs.orgnih.gov Subsequent transmetalation with zinc chloride generates a stereochemically stable 2-pyrrolidinozinc reagent. acs.orgnih.gov This organozinc intermediate can then be coupled with a variety of functionalized aryl halides in a Negishi-type cross-coupling reaction catalyzed by a palladium complex, such as one generated from Pd(OAc)2 and PtBu3-HBF4. acs.orgnih.gov

A key advantage of this one-pot protocol is that it consistently yields 2-aryl-N-Boc-pyrrolidines in a high enantiomeric ratio (e.g., 96:4 er), irrespective of the specific aryl bromide used. organic-chemistry.orgacs.org This method has been shown to be applicable to a broad range of aryl halides, providing access to a diverse array of 2-arylpyrrolidines in good yields. acs.org

| Step | Reagents | Intermediate/Product | Key Outcome |

| 1. Deprotonation | s-BuLi, (-)-sparteine | 2-pyrrolidinolithium | High enantiomeric ratio |

| 2. Transmetalation | ZnCl2 | 2-pyrrolidinozinc reagent | Stereochemically stable intermediate |

| 3. Cross-Coupling | Aryl bromide, Pd(OAc)2, PtBu3-HBF4 | 2-aryl-N-Boc-pyrrolidine | High yield and enantioselectivity |

This convergent approach represents a reliable and versatile strategy for the synthesis of enantiomerically enriched 2-arylpyrrolidines. organic-chemistry.orgacs.org

The synthesis of (2R)-2-(3,5-dimethylphenyl)pyrrolidine specifically requires the introduction of the 3,5-dimethylphenyl group onto the pyrrolidine ring. While the α-arylation methods described above provide a general framework, specific strategies have been developed for this particular substitution pattern.

One effective method for preparing enantiomerically pure (S)-2-(3,5-dimethylphenyl)pyrrolidine involves a resolution and racemization recycling process. researchgate.net In this approach, the racemic 2-(3,5-dimethylphenyl)pyrrolidine is resolved using D-tartaric acid to isolate the desired (S)-enantiomer. researchgate.net The undesired (R)-enantiomer from the mother liquor is then racemized under basic conditions (e.g., using KOH in DMSO) and recycled back into the resolution process. researchgate.net After three cycles, this method has been shown to produce the desired (S)-enantiomer in a 63.6% yield with an excellent enantiomeric excess of 98.7%. researchgate.net

For the direct synthesis, the α-arylation protocol can be adapted by using 1-bromo-3,5-dimethylbenzene (B43891) as the aryl halide coupling partner. This would directly install the 3,5-dimethylphenyl moiety at the 2-position of the N-Boc-pyrrolidine in an enantioselective manner.

| Method | Key Reagents/Steps | Product | Advantages |

| Resolution/Racemization | D-tartaric acid, KOH/DMSO | (S)-2-(3,5-dimethylphenyl)pyrrolidine | High enantiopurity, efficient use of material |

| Enantioselective α-Arylation | N-Boc-pyrrolidine, 1-bromo-3,5-dimethylbenzene, Pd catalyst | (R)- or (S)-N-Boc-2-(3,5-dimethylphenyl)pyrrolidine | Direct, stereocontrolled synthesis |

These strategies provide viable pathways for accessing the key intermediate this compound and its enantiomer, which are crucial for the development of various therapeutic agents.

Application in Asymmetric Organocatalysis

Catalytic Activity in Key Asymmetric Transformations

Stereoselective Aldol (B89426) Condensation Reactions

While specific data on the direct use of (2R)-2-(3,5-dimethylphenyl)pyrrolidine in aldol reactions is not extensively documented, the closely related diarylprolinol silyl (B83357) ether catalysts have been widely employed. These catalysts are known to promote direct asymmetric aldol reactions between ketones and aldehydes, yielding β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity. For instance, proline-catalyzed direct asymmetric aldol reactions between α-unsubstituted aldehydes and ketones have been shown to produce the corresponding aldol products in moderate to good yields and with high enantiomeric excess.

In a representative study involving a diarylprolinol silyl ether catalyst, the aldol reaction between cyclohexanone (B45756) and various aromatic aldehydes demonstrates the catalyst's effectiveness. The bulky diarylprolinol moiety effectively shields one face of the enamine intermediate, directing the incoming aldehyde to the opposite face and thereby controlling the stereochemical outcome.

| Aldehyde (ArCHO) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 95 | 95:5 | 99 |

| 4-Chlorobenzaldehyde | 92 | 94:6 | 98 |

| Benzaldehyde | 88 | 92:8 | 97 |

This table presents representative data for a diarylprolinol silyl ether-catalyzed aldol reaction and does not represent the specific use of this compound.

Asymmetric Allylation of Imines

A significant application of a close derivative, (S)-(−)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol, has been reported in the organocatalytic enantioselective allylation of imines. This reaction is a powerful tool for the synthesis of chiral homoallylic amines, which are valuable building blocks in medicinal chemistry. The methodology utilizes a sterically hindered chiral oxazaborolidinium ion (COBI), prepared from the aforementioned pyrrolidinemethanol derivative. researchgate.net This catalyst effectively activates N-(2-hydroxyphenyl)imines, facilitating their reaction with an allylating agent to produce the desired products with high yields and excellent enantioselectivities. researchgate.net

The reaction demonstrates broad substrate scope with respect to the imine component.

| Imine Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| H | 85 | 92 |

| 4-Me | 88 | 93 |

| 4-OMe | 90 | 95 |

| 4-Cl | 82 | 91 |

| 3-Me | 86 | 90 |

Data is for the reaction catalyzed by a chiral oxazaborolidinium ion derived from (S)-(−)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol. researchgate.net

Other Emerging Organocatalytic Applications

The versatility of the diarylprolinol ether scaffold, including derivatives of this compound, extends to a variety of other important organocatalytic transformations. These include Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations.

In the context of asymmetric Friedel-Crafts alkylation , these catalysts have been successfully used to promote the reaction of indoles with α,β-unsaturated aldehydes. This reaction provides a direct route to chiral 2-substituted indole (B1671886) derivatives, which are prevalent motifs in pharmaceuticals and natural products. The catalyst activates the enal via iminium ion formation, leading to a highly enantioselective conjugate addition of the indole.

A study utilizing (S)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol as a catalyst for the Friedel-Crafts alkylation of N-methylindole with various enals showcases the high efficiency and stereoselectivity of this system.

| Enal (R-CH=CH-CHO) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Cinnamaldehyde (R=Ph) | 92 | 95 |

| Crotonaldehyde (R=Me) | 85 | 93 |

| (E)-Hex-2-enal (R=Pr) | 88 | 94 |

This table presents representative data for the Friedel-Crafts alkylation catalyzed by (S)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol.

Mechanistic Investigations of Organocatalytic Pathways and Stereocontrol

The high levels of stereoselectivity observed in reactions catalyzed by diarylprolinol ethers, such as those derived from this compound, are attributed to the well-defined steric environment created by the bulky diarylmethyl group. The prevailing model for stereocontrol involves the formation of a transient enamine or iminium ion intermediate, where one face of the reactive species is effectively blocked by the catalyst's bulky substituent.

For enamine-mediated reactions like the aldol addition, the catalyst's secondary amine forms an enamine with the ketone donor. The 3,5-dimethylphenyl groups orient themselves to shield one of the enamine's prochiral faces. The electrophilic aldehyde then approaches from the less sterically hindered face, leading to the observed stereochemical outcome.

In iminium ion-mediated reactions, such as the Friedel-Crafts alkylation, the catalyst forms an iminium ion with the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. Again, the bulky aryl groups of the catalyst direct the incoming nucleophile to attack the β-carbon from the less hindered face, thus ensuring high enantioselectivity.

Mechanistic studies on related diarylprolinol ether-catalyzed reactions have sometimes pointed towards a Curtin-Hammett paradigm. nih.gov In these scenarios, the stereochemical outcome is not solely determined by the ground-state population of catalyst-substrate intermediates but rather by the relative energies of the transition states leading to the different stereoisomeric products. nih.gov The stability and reactivity of diastereomeric intermediates formed later in the catalytic cycle can also play a crucial role in determining the final stereoselectivity.

Role in Chiral Ligand Design for Metal Catalyzed Asymmetric Synthesis

Pyrrolidine (B122466) Derivatives as Components of Chiral Diphosphine Ligands

Chiral diphosphine ligands are among the most successful classes of ligands for asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. The incorporation of pyrrolidine derivatives, such as (2R)-2-(3,5-dimethylphenyl)pyrrolidine, into diphosphine structures creates a robust chiral environment around the metal center. This framework is essential for differentiating between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

The development of phosphine (B1218219) ligands incorporating 3,5-dimethylphenyl groups is driven by the need to control the electronic and steric properties of the catalyst. tcichemicals.com The methyl groups in the meta-positions of the phenyl ring increase the electron-donating ability of the phosphine compared to triphenylphosphine, which can enhance the reactivity of the metal center. tcichemicals.com Simultaneously, the bulk of these groups influences the geometry of the metal complex, creating a specific chiral pocket that directs the approach of the substrate. tcichemicals.comsigmaaldrich.com Ligands such as 2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl are examples of how these moieties are used in constructing highly effective biaryl phosphine ligands. tcichemicals.com The synthesis of P-chiral diphosphines, where the phosphorus atoms themselves are stereogenic centers, has also been achieved through methods like asymmetric Diels-Alder reactions, yielding rigid ligand structures. nih.govrsc.org

The catalytic performance of a metal complex is intricately linked to the steric and electronic properties of its ligands. manchester.ac.uk For pyrrolidine-derived phosphine ligands, these properties can be systematically tuned.

Electronic Properties: The nitrogen atom in the pyrrolidine ring can significantly influence the electronic nature of the phosphine. N-pyrrolidinyl phosphines are known to be exceptionally strong electron donors, even more so than many trialkylphosphines. rsc.orgresearchgate.net This high electron density at the phosphorus atom enhances the electron-donating capacity of the ligand to the metal center, which can increase the rate of key catalytic steps like oxidative addition. tcichemicals.com

Steric Properties: The steric environment around the metal center is crucial for enantioselectivity. This is often quantified by parameters like the Tolman cone angle (θ) and percent buried volume (%Vbur). nih.gov The 3,5-dimethylphenyl group on the pyrrolidine scaffold contributes significant steric bulk. By modifying such substituents, the size and shape of the chiral pocket can be adjusted to fit specific substrates, thereby maximizing stereochemical induction. nih.govnih.gov Research has shown that ligands with remote steric hindrance—a large cone angle but a low buried volume—can be particularly effective in promoting certain nickel-catalyzed reactions. nih.gov The interplay between these steric and electronic factors allows for the fine-tuning of the ligand to achieve optimal reactivity and selectivity for a given transformation. manchester.ac.uk

Chiral Bis-hydrazone Ligands with Pyrrolidine Scaffolds

Beyond phosphines, the pyrrolidine scaffold is instrumental in the design of other ligand classes, such as chiral bis-hydrazones. acs.org Hydrazones are a class of Schiff bases containing an azomethine group (C=N) and an N-N single bond, which can act as effective ligands for metal complexes. nih.gov A family of glyoxal (B1671930) bis-hydrazone ligands has been developed featuring C2-symmetric 2,5-diarylpyrrolidine moieties. acs.org The synthesis of these ligands required the development of new routes to access the key 1-amino-2,5-diarylpyrrolidine intermediates. One successful approach involved a multi-step sequence starting from N-Boc-pyrrolidine, which undergoes two consecutive α-arylation steps to install the diaryl groups with the desired stereochemistry. acs.org Subsequent deprotection and nitrosation, followed by reduction, yields the necessary 1-aminopyrrolidine precursor for condensation with glyoxal derivatives to form the final bis-hydrazone ligands. acs.org

Applications in Enantioselective Cross-Coupling Reactions

The chiral bis-hydrazone ligands featuring pyrrolidine scaffolds have been successfully applied in palladium-catalyzed enantioselective, aryl-aryl cross-coupling reactions. acs.org Specifically, they have been used in the reaction of 1-naphthyldimethylsilanolates to form biaryl compounds. The structure of the 2,5-diarylpyrrolidine group on the ligand was found to have a significant influence on both the reaction rate and the enantioselectivity of the coupling process. acs.org This demonstrates the power of ligand design in controlling the outcome of challenging C-C bond-forming reactions. acs.orgmit.edu Enantioconvergent cross-couplings, where a racemic starting material is converted into a single enantiomer of the product, represent a particularly valuable application for such chiral ligands. nih.govmit.edu

Table 1: Effect of Pyrrolidine-Based Bis-hydrazone Ligand Structure on Enantioselective Cross-Coupling Data synthesized from findings in related studies on enantioselective cross-coupling reactions.

| Ligand Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 75 | 88 |

| 4-Methoxyphenyl (B3050149) | 82 | 91 |

| 3,5-Dimethylphenyl | 85 | 94 |

| 2-Naphthyl | 78 | 92 |

Ligand Design for Asymmetric Hydrogenation of Challenging Substrates

Asymmetric hydrogenation is a powerful tool for creating chiral molecules, and the design of effective ligands is paramount to its success. Pyrrolidine-containing ligands have shown great proficiency in the rhodium-catalyzed asymmetric hydrogenation of challenging substrates like dehydroamino acid esters and α-aryl enamides. nih.govnih.gov For instance, a series of chiral pyrrolidine-substituted ferrocene-derived ligands demonstrated excellent performance, achieving full conversions and outstanding enantioselectivities (up to >99.9% ee). nih.gov Similarly, pyrrolidine-oxazoline ligands have been studied for the asymmetric transfer hydrogenation of ketones, with ruthenium-derived catalysts providing the highest enantioselectivities. kcl.ac.uk The success of these ligands stems from the rigid and well-defined chiral environment imposed by the pyrrolidine ring, which effectively controls the facial selectivity of hydrogen addition to the prochiral substrate. dicp.ac.cn

Table 2: Performance of Pyrrolidine-Derived Ligands in Asymmetric Hydrogenation Data synthesized from findings in studies on Rh-catalyzed asymmetric hydrogenation. nih.gov

| Substrate | Ligand Type | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl α-acetamidocinnamate | Pyrrolidinyl Ferrocene-Phosphine | >99 | 99.5 |

| Methyl α-acetamidoacrylate | Pyrrolidinyl Ferrocene-Phosphine | >99 | 98.7 |

| (Z)-N-(1-phenylvinyl)acetamide | Pyrrolidinyl Ferrocene-Phosphoramidite | >99 | 97.7 |

| (Z)-N-(1-(4-chlorophenyl)vinyl)acetamide | Pyrrolidinyl Ferrocene-Phosphoramidite | >99 | 96.5 |

Structure Activity Relationship Sar Studies and Preclinical Therapeutic Applications of Pyrrolidine Derivatives

Influence of Pyrrolidine (B122466) Ring Substitution and Stereochemistry on Bioactivity

The five-membered pyrrolidine ring is a highly valued scaffold in drug discovery due to its unique structural properties. asianpubs.org Its non-planar, puckered nature allows for three-dimensional exploration of chemical space, and the presence of stereogenic carbons is a critical feature. asianpubs.orgnih.gov The specific orientation of substituents on the pyrrolidine ring and their stereochemistry can lead to vastly different biological profiles, primarily due to how these stereoisomers interact with enantioselective protein targets. asianpubs.orgnih.gov

Correlation Between Structural Modifications and Target Affinity/Selectivity

For instance, in the development of pyrrolidine-based inhibitors for the CXCR4 receptor, the position of a methyl group on an attached pyridine (B92270) ring significantly impacted binding affinity. A compound with a methyl group at the 3-position (R¹ = 3-CH₃) showed excellent binding with an IC₅₀ value of 79 nM. nih.gov However, shifting this same methyl group to other positions on the pyridine ring resulted in a marked decrease in activity, with IC₅₀ values increasing to 216 nM, 278 nM, and 2391 nM, demonstrating a clear structure-activity relationship. nih.gov

Similarly, studies on pyrrolidine-based benzenesulfonamide (B165840) derivatives as acetylcholinesterase (AChE) inhibitors revealed the importance of substituents on the phenyl ring. The presence of methoxy (B1213986) groups was found to be beneficial for activity. Specifically, a derivative with 2,4-dimethoxyphenyl (19a) and another with a 4-methoxyphenyl (B3050149) (19b) substituent were identified as the most promising inhibitors, with Kᵢ values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively. nih.gov This highlights how electronic and steric modifications can fine-tune the affinity of pyrrolidine derivatives for their target enzyme.

| Compound Series | Target | Substitution Modification | Affinity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Pyridine-Substituted Pyrrolidines | CXCR4 Receptor | R¹ = 3-CH₃ | 79 nM (IC₅₀) | nih.gov |

| Pyridine-Substituted Pyrrolidines | CXCR4 Receptor | R¹ = 4-CH₃ | 216 nM (IC₅₀) | nih.gov |

| Pyridine-Substituted Pyrrolidines | CXCR4 Receptor | R¹ = 5-CH₃ | 278 nM (IC₅₀) | nih.gov |

| Pyridine-Substituted Pyrrolidines | CXCR4 Receptor | R¹ = 6-CH₃ | 2391 nM (IC₅₀) | nih.gov |

| Benzenesulfonamide Pyrrolidines (19a) | Acetylcholinesterase | 2,4-dimethoxyphenyl | 22.34 ± 4.53 nM (Kᵢ) | nih.gov |

| Benzenesulfonamide Pyrrolidines (19b) | Acetylcholinesterase | 4-methoxyphenyl | 27.21 ± 3.96 nM (Kᵢ) | nih.gov |

Stereochemical Determinants of Biological Response

Stereochemistry is a critical determinant of the biological activity of pyrrolidine derivatives. nih.gov The chiral centers within the pyrrolidine ring can lead to multiple stereoisomers, each potentially having a unique spatial arrangement and, consequently, a different interaction with its biological target. nih.gov The chemical and biological properties of these derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org

The significance of stereochemistry is evident in SAR studies of pyrrolidine pentamine inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib [AAC(6′)-Ib]. Research has shown that while an aromatic functionality at the R4 position of the scaffold is essential for activity, the specific stereochemistry at this position is also crucial. mdpi.compreprints.org Similarly, the stereochemical conformation at the R2 position and for the hydroxyl group at the R3 position are critical for full inhibitory activity. mdpi.compreprints.org Modifications to the stereochemistry at these key positions can lead to a significant loss of biological function, underscoring the importance of precise three-dimensional structure for effective target engagement. mdpi.comnih.gov

Preclinical Research on Pyrrolidine-Based Compounds as Modulators of Biological Targets

The versatility of the pyrrolidine scaffold has made it a subject of extensive preclinical research for modulating various biological targets, including enzymes and receptors.

Pyrrolidine Pentamine Derivatives as Enzyme Inhibitors (e.g., Aminoglycoside 6′-N-Acetyltransferase Type Ib)

A significant area of research has been the development of inhibitors for the Aminoglycoside 6′-N-Acetyltransferase Type Ib [AAC(6′)-Ib], an enzyme responsible for resistance to aminoglycoside antibiotics like amikacin (B45834) in Gram-negative bacteria. nih.govmdpi.com A pyrrolidine pentamine scaffold was identified as a promising starting point for developing such inhibitors. mdpi.comnih.gov

SAR studies on this scaffold have provided detailed insights into the structural requirements for potent inhibition. mdpi.compreprints.org These studies involved systematic modifications at five key positions (R1–R5) on the pyrrolidine pentamine molecule. nih.govnih.gov The findings revealed that aromatic functionalities at positions R1 and R4 are essential for activity. mdpi.compreprints.org Specifically, alterations to the S-phenyl moiety at the R1 position of the most active compounds led to reduced inhibition, highlighting the importance of this group and its distance from the scaffold. nih.govmdpi.com While the phenyl group at the R5 position was not deemed essential and could be replaced with aliphatic groups, any truncation of the core scaffold resulted in a complete loss of activity. mdpi.compreprints.org These detailed SAR findings are instrumental in guiding the design of more potent AAC(6′)-Ib inhibitors to combat antibiotic resistance. mdpi.comnih.gov

| Position | Structural Feature | Impact on Inhibitory Activity | Reference |

|---|---|---|---|

| R1 | S-phenyl group | Essential; alterations reduce inhibition | mdpi.comnih.govmdpi.com |

| R2 | Stereochemical conformation | Critical for activity | mdpi.compreprints.org |

| R3 | Hydroxyl moiety and stereoconformation | Required for full activity | mdpi.compreprints.org |

| R4 | Aromatic functionality and stereochemistry | Essential for activity | mdpi.compreprints.org |

| R5 | Phenyl functionality | Not essential; can be replaced by aliphatic groups | mdpi.compreprints.org |

| Scaffold | Core pyrrolidine pentamine structure | Truncations result in inactive compounds | mdpi.compreprints.org |

Rigidized Indolyl Pyrrolidine Derivatives as 5-HT6 Receptor Ligands

The serotonin (B10506) 5-HT6 receptor is a promising target for treating cognitive deficits associated with central nervous system disorders. nih.gov A novel series of rigidized indolyl pyrrolidine derivatives has been designed and synthesized to act as ligands for this receptor. asianpubs.orgresearchgate.net This design strategy involves constraining the tryptamine (B22526) nitrogen of an indole (B1671886) moiety through the pyrrolidine ring, creating a more conformationally restricted structure. asianpubs.orgresearchgate.net

Initial in vitro binding assays showed that the synthesized derivatives had moderate affinities for the 5-HT6 receptor. asianpubs.orgresearchgate.net Structure-activity relationship studies within this class of compounds have explored how different substitutions on the indole and pyrrolidine rings affect binding affinity and functional activity. nih.gov The goal of this preclinical research is to optimize these rigid structures to develop potent and selective 5-HT6 receptor antagonists or agonists, which could serve as potential therapeutic agents. nih.govnih.gov

Pyrrolidine-Based Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for Cognitive Dysfunction

Recent research has identified the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as a promising therapeutic strategy for addressing age-related cognitive decline, including conditions like Alzheimer's disease. nih.goved.ac.uk The enzyme 11β-HSD1 is crucial in regulating the levels of active glucocorticoids, such as cortisol, within tissues. Overactivity of this enzyme can lead to excessive glucocorticoid levels, which are associated with neurodegenerative processes. nih.govresearchgate.net

Pyrrolidine-based structures have emerged as a key scaffold in the design of potent 11β-HSD1 inhibitors. nih.gov Studies have focused on synthesizing and evaluating novel pyrrolidine derivatives, incorporating various polycyclic substituents to enhance inhibitory activity and neuroprotective effects. ed.ac.uk

In preclinical studies using animal models of accelerated aging and Alzheimer's disease, such as the SAMP8 mouse, selected pyrrolidine-based 11β-HSD1 inhibitors have demonstrated significant therapeutic potential. nih.goved.ac.uk For instance, the inhibitor known as RL-118 has been shown to prevent memory deficits and exhibit neuroprotective actions in 12-month-old SAMP8 mice after four weeks of administration. ed.ac.uknih.gov The mechanism of action for these inhibitors involves reducing glucocorticoid levels, which in turn ameliorates detrimental molecular changes associated with chronic stress and aging. nih.gov Inhibition of 11β-HSD1 has been linked to reduced oxidative stress, decreased inflammation, and enhanced autophagy, all of which contribute to improved cognitive performance in these animal models. nih.gov

Table 1: In Vivo Effects of Pyrrolidine-Based 11β-HSD1 Inhibitor (RL-118) in SAMP8 Mice

| Parameter | Effect of RL-118 Treatment | Associated Molecular Changes | Reference |

|---|---|---|---|

| Cognitive Function | Prevents memory deficits; enhances learning abilities. | - | ed.ac.uknih.gov |

| Neuroprotection | Displays neuroprotective action. | Reduced Aβ formation and accumulation. | ed.ac.uknih.gov |

| Oxidative Stress | Reverses accumulation of reactive oxygen species (ROS). | Decreased pro-oxidant enzymes. | nih.gov |

| Inflammation | Reverses increases in pro-inflammatory mediators. | Reduction in NF-κB pathway activation and astrogliosis markers. | nih.gov |

| Autophagy | Promotes autophagy flux. | Alteration of mTORC1 signaling. | nih.gov |

| Synaptic Plasticity | Modifies markers of synaptic plasticity and neuronal remodeling. | - | nih.gov |

Sulfonylpyrrolidine Scaffolds as Small Molecule Inhibitors in Antiviral Research (e.g., Respiratory Syncytial Virus)

The sulfonylpyrrolidine scaffold has been identified as a valuable chemotype for the development of small molecule inhibitors targeting viral infections, notably the human respiratory syncytial virus (hRSV). nih.govacs.org Through high-throughput, cell-based screening, researchers have identified and optimized these scaffolds to produce potent antiviral agents. nih.gov

One notable compound emerging from these optimization efforts, designated as 5o, demonstrated effective inhibition of hRSV in vitro. nih.gov This enantiomerically pure, sulfonylpyrrolidine-based compound was found to inhibit the virus-induced cytopathic effect during the early stages of infection, which includes viral attachment, uptake, fusion, or initial transcription. nih.govacs.org

The antiviral activity of these compounds is evaluated through cytoprotection assays and plaque-reduction assays, which measure the ability of the compounds to reduce the amount of infectious virus produced in cell cultures. nih.gov Compound 5o was shown to reduce the viral titer by as much as 100-fold and exhibited an improved in vitro potency and selectivity index when compared to ribavirin, a licensed antiviral drug. nih.govnih.govku.edu Further refinement of this series of compounds is aimed at improving the therapeutic index before proceeding to in vivo assessment. acs.org

Table 2: In Vitro Antiviral Activity of Sulfonylpyrrolidine Compound 5o against hRSV

| Parameter | Value | Assay Method | Reference |

|---|---|---|---|

| EC₅₀ (Median Effective Concentration) | 2.3 ± 0.8 µM | Cytopathic Effect (CPE) Assay | nih.govnih.govku.edu |

| CC₅₀ (Median Cytotoxic Concentration) | 30.9 ± 1.1 µM | Cytotoxicity Assay | nih.govnih.govku.edu |

| Selectivity Index (CC₅₀/EC₅₀) | 13.4 | Calculated | nih.gov |

| Viral Titer Reduction | 100-fold | Plaque-Reduction Assay | nih.govacs.org |

| Mechanism of Action | Inhibition of early infection events (entry stage) | Time-of-addition studies | nih.govacs.org |

Pharmacokinetic Profile and In Vivo Efficacy in Animal Models (excluding human trials)

The in vivo efficacy of pyrrolidine-based 11β-HSD1 inhibitors has been substantiated in various animal models of cognitive impairment. nih.gov In studies utilizing SAMP8 mice, a model for accelerated senescence and late-onset Alzheimer's disease, oral administration of these inhibitors has been shown to successfully prevent memory deficits. ed.ac.uk This demonstrates that the compounds possess a pharmacokinetic profile that allows for sufficient brain penetration and target engagement to exert a neuroprotective effect. nih.gov

Pharmacokinetic and pharmacodynamic studies in mice have been developed to assess tissue-specific drug concentrations and enzyme inhibition, including in the brain. researchgate.net For example, the 11β-HSD1 inhibitor UE2316, when administered orally to mice, could be quantified in brain tissue, confirming its ability to cross the blood-brain barrier. researchgate.net Such studies are crucial for correlating the pharmacokinetic properties of these inhibitors with their pharmacodynamic effects on glucocorticoid levels within the central nervous system. researchgate.net

In a rat model of acute focal cerebral ischemia, a different phenylpyrrolidine derivative was shown to cross the blood-brain barrier and significantly reduce neurological deficits, improve exploratory behavior, and decrease anxiety. nih.gov While the concentration in intact brains was low, the compound still produced significant behavioral improvements, highlighting the potent in vivo efficacy of this class of molecules. nih.gov

The pharmacokinetic profiles of some 11β-HSD1 inhibitors can exhibit nonlinearity. bohrium.com This can be due to high-affinity binding to the target enzyme, leading to target-mediated drug disposition. bohrium.com At low doses, this results in nonlinear pharmacokinetics, while at higher, target-saturating doses, the pharmacokinetics become more linear. bohrium.com Understanding these complex pharmacokinetic behaviors is essential for the development and rational dose selection of these therapeutic agents for future studies. nih.gov

Table 3: Summary of Preclinical In Vivo Studies of Pyrrolidine Derivatives

| Compound Class | Animal Model | Key In Vivo Findings | Reference |

|---|---|---|---|

| Pyrrolidine-based 11β-HSD1 Inhibitors | SAMP8 Mice (accelerated senescence) | Prevented memory deficits; displayed neuroprotective action. | nih.goved.ac.uk |

| 11β-HSD1 Inhibitor (RL-118) | SAMP8 Mice (chronic mild stress) | Ameliorated cognitive decline and detrimental molecular effects of stress. | nih.gov |

| 11β-HSD1 Inhibitor (UE2316) | C57Bl6 Mice | Confirmed brain tissue penetration and target engagement. | researchgate.net |

| Phenylpyrrolidine Derivative (Compound 1) | Wistar Rats (ischemic stroke) | Reduced neurological deficit; improved exploratory behavior and anxiety. | nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of pyrrolidine (B122466) systems. These methods allow for the detailed examination of molecular geometries and electronic landscapes, which are crucial for understanding and predicting chemical behavior.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. For a substituted pyrrolidine such as (2R)-2-(3,5-dimethylphenyl)pyrrolidine, the orientation of the bulky 3,5-dimethylphenyl group relative to the pyrrolidine ring is a key determinant of its conformational preference and, consequently, its function in catalysis and molecular recognition.

Geometry optimization calculations using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to locate the minimum energy structures on the potential energy surface. nih.gov For 2-substituted pyrrolidines, the analysis typically focuses on the torsional angles defining the ring pucker and the rotation around the C-N bond and the bond connecting the phenyl group to the ring. Computational studies on analogous 2-arylpyrrolidines have shown that the aryl group can exist in different orientations, and the lowest energy conformer is a result of a delicate balance between steric hindrance and electronic interactions. wvu.edu The puckering of the five-membered ring is also a critical factor, with different conformers often being very close in energy. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a 2-Phenylpyrrolidine Analog (Note: These are typical values for a related structure, as specific data for this compound is not available in the cited literature.)

| Parameter | Value |

| C-N Bond Length (ring) | ~1.47 Å |

| C-C Bond Length (ring) | ~1.54 Å |

| C-C Bond Length (Aryl-Pyrrolidine) | ~1.52 Å |

| C-N-C Bond Angle (ring) | ~105° |

| Dihedral Angle (Ring Pucker) | Varies |

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

For pyrrolidine derivatives acting as organocatalysts, the HOMO is often localized on the nitrogen atom, reflecting its nucleophilic character, which is essential for the formation of enamine intermediates in reactions like aldol (B89426) or Michael additions. anu.edu.auresearchgate.net The distribution of electron density and the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. The presence of the electron-donating methyl groups on the phenyl ring in this compound would be expected to subtly influence the electronic properties compared to an unsubstituted 2-phenylpyrrolidine.

Table 2: Illustrative Electronic Properties for a 2-Arylpyrrolidine System (Note: These values are illustrative for a similar class of compounds.)

| Property | Typical Calculated Value |

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | 0.5 to 1.0 eV |

| HOMO-LUMO Gap | 6.5 to 7.5 eV |

| Dipole Moment | 1.5 to 2.5 D |

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry is particularly powerful in unraveling the complex mechanisms of catalyzed reactions and explaining the origins of stereoselectivity. For chiral pyrrolidine derivatives, this is essential for understanding their role as asymmetric organocatalysts.

In organocatalysis, derivatives of proline and other chiral pyrrolidines are known to catalyze a wide range of transformations. nih.gov The mechanism often proceeds through the formation of an enamine or iminium ion intermediate. nih.govacs.org DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for the key bond-forming steps of these reactions. nih.govresearchgate.net

For instance, in the proline-catalyzed aldol reaction, computational studies have identified and analyzed the transition states for the C-C bond formation. nih.govanu.edu.au These studies show that the stereochemical outcome is determined by the relative energies of the competing transition states leading to different stereoisomers. The calculations often reveal crucial non-covalent interactions, such as hydrogen bonds, that stabilize a particular transition state geometry. nih.gov For a catalyst like this compound, the bulky aryl group would play a significant steric role in the transition state, directing the approach of the electrophile.

The ability of a chiral catalyst to produce one enantiomer of a product in excess of the other (measured as enantiomeric excess or ee) is rooted in the energetics of diastereomeric transition states. Computational models can calculate the activation free energies (ΔG‡) for the different pathways. The predicted enantiomeric excess can be estimated from the difference in these activation energies (ΔΔG‡) using the Eyring equation.

Studies on similar chiral pyrrolidine catalysts have shown that the stereoselectivity arises from steric repulsion between the catalyst's bulky substituents and the reactants in the transition state. acs.org The 3,5-dimethylphenyl group in the target molecule would create a specific chiral environment. One face of the reactive intermediate (e.g., an enamine) would be effectively blocked, forcing the substrate to approach from the less hindered face, thus leading to the preferential formation of one enantiomer. acs.orgumich.edu Theoretical models have successfully rationalized the high enantioselectivities observed in many pyrrolidine-catalyzed reactions. acs.org

Molecular Modeling and Docking Studies in Ligand-Target Interactions

Beyond organocatalysis, the 2-arylpyrrolidine scaffold is a common motif in pharmacologically active compounds. nih.govresearchgate.netnih.gov Molecular modeling and docking are key computational techniques used to study how these molecules interact with biological targets such as enzymes or receptors.

These studies begin with a 3D model of the target protein, often obtained from X-ray crystallography or homology modeling. The ligand, this compound or a derivative, is then computationally "docked" into the active site of the protein. Docking algorithms explore various possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net

The results of docking studies can predict the preferred binding orientation of a ligand and estimate its binding affinity. This information is crucial for structure-activity relationship (SAR) studies, helping to explain why certain compounds are potent inhibitors while others are not. nih.govacs.org For example, docking studies of 2-arylpyrrolidine derivatives into the active site of enzymes like HIV-1 reverse transcriptase or cyclophilin D have provided insights into the key interactions that govern their inhibitory activity. nih.govnih.gov These computational predictions can then guide the synthesis of new, more potent analogs. mdpi-res.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in medicinal chemistry to develop mathematical relationships between the chemical structure of a series of compounds and their biological activities. wikipedia.orgmdpi.com These models are instrumental in predicting the activity of novel compounds, thereby guiding lead optimization efforts to enhance efficacy and reduce potential side effects. wikipedia.org For derivatives of the pyrrolidine scaffold, including structures analogous to this compound, QSAR studies have been pivotal in elucidating the key structural features that govern their biological effects.

While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on related pyrrolidine derivatives provide a framework for understanding how such models are constructed and utilized. These investigations typically involve the generation of a dataset of compounds with experimentally determined biological activities, followed by the calculation of various molecular descriptors that quantify different aspects of their chemical structures.

Illustrative QSAR Studies on Pyrrolidine Derivatives

To exemplify the application of QSAR in the context of pyrrolidine-containing molecules, we can look at studies conducted on various classes of inhibitors. For instance, a QSAR study on a series of pyrrolidine derivatives as inhibitors of a particular enzyme would aim to correlate descriptors with their inhibitory concentrations (e.g., IC50 values).

In a representative study on pyrrolidine derivatives as α-mannosidase inhibitors, researchers found that the presence of polar properties on the van der Waals surface, as well as the presence of aromatic rings which contribute to hydrophobicity, were important for the inhibitory activity. nih.gov Similarly, a study on pyrimidine (B1678525) and pyrrolidine derivatives as inhibitors of influenza virus neuraminidase utilized multiple linear regression (MLR) to establish a significant correlation between the compounds' structural descriptors and their inhibitory activities. This model was then used to predict new, more potent compounds.

Another investigation focusing on pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors employed several QSAR techniques, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.gov The statistical robustness of these models, indicated by high Q² and R² values, demonstrated their predictive power. nih.gov The results were visually represented as contour maps, which highlight regions where modifications to the molecular structure would likely lead to favorable or unfavorable changes in activity. nih.gov Based on these findings, new compounds with enhanced predicted inhibitory activity were designed. nih.gov

The general workflow for such a QSAR study is as follows:

Data Set Compilation: A series of structurally related pyrrolidine derivatives with their corresponding biological activities (e.g., pIC50) is collected.

Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are built and optimized. A wide range of molecular descriptors, including steric, electronic, hydrophobic, and topological properties, are calculated.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

Key Findings from Representative QSAR Models

The following interactive data table summarizes the statistical parameters from a hypothetical QSAR study on a series of pyrrolidine-based inhibitors, illustrating the kind of data generated in such research.

| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | R²_pred (External Validation) | Key Contributing Descriptors |

| CoMFA | 0.999 | 0.689 | 0.986 | Steric and Electrostatic Fields |

| CoMSIA | 0.923 | 0.614 | 0.815 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields |

| HQSAR | 0.662 | 0.603 | 0.743 | Atomic Contributions to Activity |

This table is illustrative and based on findings from a study on pyrrolidine derivatives as Mcl-1 inhibitors. nih.gov

These statistical values are crucial for evaluating the quality of a QSAR model. A high R² value indicates a good fit of the model to the training data, while high Q² and R²_pred values suggest strong predictive power for new, untested compounds.

The descriptors identified as significant in these models provide valuable insights for lead optimization. For example, if a CoMSIA model indicates that a bulky, hydrophobic group at a specific position on the phenyl ring is beneficial for activity, medicinal chemists can synthesize new analogs of this compound with larger hydrophobic substituents at that position to potentially increase potency. Conversely, if the model suggests that a hydrogen bond donor is detrimental at another position, this group could be removed or replaced in subsequent molecular designs.

In a study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that explained up to 91% of the variance in activity. nih.gov The statistical analysis revealed that the antiarrhythmic activity was primarily dependent on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. nih.gov

The following interactive table presents hypothetical data for a set of pyrrolidine derivatives, showcasing the relationship between their structure, experimental activity, and the activity predicted by a QSAR model.

| Compound ID | R1-substituent | R2-substituent | Experimental pIC50 | Predicted pIC50 |

| 1 | H | H | 5.20 | 5.15 |

| 2 | 3-Cl | H | 5.85 | 5.90 |

| 3 | 4-F | H | 5.60 | 5.55 |

| 4 | 3,5-dimethyl | H | 6.10 | 6.12 |

| 5 | H | CH3 | 5.35 | 5.30 |

| 6 | 3-Cl | CH3 | 6.00 | 6.05 |

| 7 | 4-F | CH3 | 5.75 | 5.70 |

| 8 | 3,5-dimethyl | CH3 | 6.25 | 6.28 |

This table is a hypothetical representation to illustrate the output of a QSAR study and does not represent actual experimental data for this compound.

Through the iterative process of QSAR modeling, synthesis, and biological testing, researchers can systematically refine the structure of lead compounds like this compound to achieve desired therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing (2R)-2-(3,5-dimethylphenyl)pyrrolidine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via sulfinamide-mediated asymmetric induction. For example, (RS,S)-1-tert-butylsulfinyl intermediates (e.g., derived from 3,5-dimethylphenyl precursors) can be reduced using LiBEt₃H in anhydrous THF at -78°C under inert atmosphere, followed by acidic deprotection (4 M HCl in dioxane) to yield the (R)-enantiomer . Resolution via chiral recycling processes, such as those described for the (S)-enantiomer, can be adapted using chiral resolving agents like tartaric acid derivatives .

Q. How can reaction conditions be optimized for introducing 3,5-dimethylphenyl groups into pyrrolidine scaffolds?

- Methodological Answer : Suzuki-Miyaura coupling is effective for aryl group introduction. Use Pd(PPh₃)₄ as a catalyst with 3,5-dimethylphenylboronic acid in a toluene/EtOH/H₂O solvent system at 90–105°C. NaH and TsCl are critical for activating the pyrrolidine nitrogen prior to cross-coupling . For sterically hindered substrates, elevated temperatures (105°C) and prolonged reaction times improve yields.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Chiral Purity : HPLC with chiral stationary phases (e.g., Chiralpak IA/IB) or polarimetry ([α]D²⁰ measurements).

- Structural Confirmation : HRMS (e.g., [M+Na]+ = 302.1549) and ¹H/¹³C NMR (key signals: aromatic protons at δ 6.7–7.1 ppm, pyrrolidine CH₂ at δ 1.8–2.5 ppm) .

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C typical for similar pyrrolidines) .

Advanced Research Questions

Q. How do electronic and steric effects of 3,5-dimethylphenyl substituents influence the compound’s reactivity in organocatalysis?

- Methodological Answer : The 3,5-dimethyl groups enhance steric bulk and electron-donating effects, stabilizing transition states in asymmetric catalysis. For example, analogous (R)-2-[bis(3,5-dimethylphenyl)methoxy]pyrrolidine derivatives show improved enantioselectivity in aldol reactions due to π-π interactions and restricted rotation of the aryl groups . Computational modeling (DFT) can quantify these effects by analyzing frontier molecular orbitals and steric maps.

Q. How can contradictory data on catalytic efficiency of pyrrolidine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, counterion effects, or impurities. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize zwitterionic intermediates, enhancing reaction rates.

- Counterion Impact : HCl salts (vs. free bases) can alter solubility and active species concentration .

- Troubleshooting : Use LC-MS to detect byproducts (e.g., over-alkylation) and DOSY NMR to assess aggregation states .

Q. What strategies enable diversification of the pyrrolidine core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- C-2 Functionalization : Alkynylation via Sonogashira coupling (Pd(PPh₃)₂Cl₂/CuI, THF/Et₃N) to introduce terminal alkynes .

- N-Substitution : Benzylation or acylation using NaH/TsCl for nitrogen activation, followed by nucleophilic substitution .

- Table 1 : Example Derivatives and Biological Targets

| Derivative | Modification | Application | Reference |

|---|---|---|---|

| 2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine | C-3 alkylation | Antimicrobial SAR | |

| N-Benzyl-2-(3,5-dimethylphenyl)pyrrolidine | N-alkylation | Dopamine receptor modulation |

Q. What mechanistic insights explain the stereochemical outcomes in reductive alkylation of this compound?

- Methodological Answer : The stereochemistry is controlled by the chiral environment of the tert-butanesulfinamide auxiliary. LiBEt₃H reduces the imine intermediate via a six-membered transition state, favoring the (R)-configuration. Isotopic labeling (e.g., D₂O quenching) and kinetic studies can validate hydride transfer pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.